molecular formula C23H27N3O4S B2615040 2-(butylsulfanyl)-5-(3-ethoxy-4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-52-4

2-(butylsulfanyl)-5-(3-ethoxy-4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No. B2615040
CAS RN: 628278-52-4
M. Wt: 441.55
InChI Key: GGRDVUNZAOPSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylsulfanyl)-5-(3-ethoxy-4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity Evaluation

New hexahydropyrimido[5,4-c]quinoline derivatives, including those similar in structure to the specified compound, were prepared and their antioxidant properties evaluated. These compounds showed promising activity, particularly those containing thiourea moiety, indicating their potential as antioxidants in various applications (Ismaili et al., 2008).

Geometrical Change through Hydrogen Bonding

Research on related pyrimido[4,5-b]quinoline derivatives has shown that hydrogen bonding at the pyrimidine ring can significantly change the lengths of the conjugated bonds. This finding has implications for understanding the structural flexibility and reactivity of such compounds in redox reactions (Kawai et al., 1996).

Corrosion Inhibition

5-Arylpyrimido-[4,5-b]quinoline-diones have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies found that such compounds, through adsorption onto the steel surface, can significantly retard corrosion, highlighting their potential as sustainable and efficient corrosion inhibitors (Verma et al., 2016).

Synthesis of Complex Heterocyclic Structures

Multicomponent reactions involving precursors similar to the specified compound have been utilized to synthesize complex heterocyclic structures linked to various cores. This approach demonstrates the compound's versatility in synthesizing novel molecules with potential applications in material science and pharmaceutical research (Diab et al., 2021).

properties

IUPAC Name

2-butylsulfanyl-5-(3-ethoxy-4-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-3-5-11-31-23-25-21-20(22(29)26-23)18(19-14(24-21)7-6-8-16(19)28)13-9-10-15(27)17(12-13)30-4-2/h9-10,12,18,27H,3-8,11H2,1-2H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRDVUNZAOPSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OCC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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